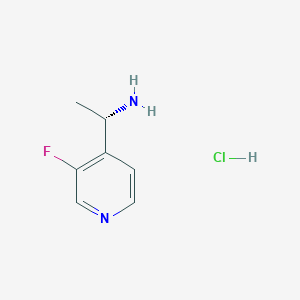

(1S)-1-(3-Fluoropyridin-4-yl)ethanamine;hydrochloride

Description

(1S)-1-(3-Fluoropyridin-4-yl)ethanamine hydrochloride is a chiral amine salt characterized by a 3-fluorinated pyridin-4-yl moiety and an ethanamine backbone. The hydrochloride salt improves aqueous solubility, a common strategy for enhancing bioavailability in preclinical settings. Such compounds are prevalent in medicinal chemistry for targeting receptors like adenosine or enzymes requiring fluorinated aromatic recognition motifs.

Properties

IUPAC Name |

(1S)-1-(3-fluoropyridin-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-10-4-7(6)8;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORXYARIGZHJTI-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=NC=C1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Fluoropyridin-4-yl)ethanamine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoropyridine, which is commercially available or can be synthesized through various methods.

Substitution Reaction: The 3-fluoropyridine undergoes a substitution reaction with an appropriate amine to introduce the ethanamine group.

Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the (1S)-enantiomer.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Fluoropyridin-4-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

(1S)-1-(3-Fluoropyridin-4-yl)ethanamine;hydrochloride has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Fluoropyridin-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (1S)-1-(3-Fluoropyridin-4-yl)ethanamine hydrochloride with key analogs, emphasizing structural variations and physicochemical properties:

*Calculated molecular weight based on inferred formula.

Key Observations:

Ring Type and Substituent Position: Pyridine-based analogs (e.g., 3-fluoropyridin-4-yl vs. 5-fluoropyridin-3-yl) exhibit distinct electronic profiles. The 3-fluoro group on pyridin-4-yl (target compound) may enhance dipole interactions compared to phenyl derivatives.

Stereochemistry :

- The (S)-configuration in the target compound contrasts with (R)-enantiomers (e.g., ), which may exhibit divergent biological activities. For example, (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride could display altered target affinity due to spatial orientation.

Salt Form :

- Hydrochloride salts generally improve crystallinity and solubility compared to free bases. Dihydrochloride salts (e.g., ) further enhance solubility but may complicate purification.

Functional Group Impact :

- Methoxy () and trifluoromethyl () substituents increase lipophilicity, affecting membrane permeability and metabolic stability. The target compound’s fluorine atom balances electronegativity without excessive hydrophobicity.

Biological Activity

(1S)-1-(3-Fluoropyridin-4-yl)ethanamine;hydrochloride is a compound belonging to the class of substituted pyridines, characterized by its unique structural features that include a pyridine ring with a fluorine atom and an ethanamine moiety. This compound has gained attention in medicinal chemistry and pharmacological research due to its potential biological activities, particularly in modulating various biological targets.

Synthesis and Properties

The synthesis of this compound typically involves several key steps:

- Starting Material : 3-fluoropyridine is used as the primary starting material.

- Substitution Reaction : A substitution reaction with an appropriate amine introduces the ethanamine group.

- Chiral Resolution : The resulting product undergoes chiral resolution to isolate the (1S)-enantiomer.

- Hydrochloride Formation : The final step involves converting the compound to its hydrochloride salt by reacting with hydrochloric acid.

The molecular formula for this compound is CHClFN, with a molecular weight of approximately 177.60 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, potentially acting as an agonist or antagonist at various receptors. This modulation can lead to significant pharmacological effects, particularly in neuropharmacology and other physiological processes .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, indicating that pyridine derivatives may exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against multidrug-resistant bacteria, suggesting potential applications in treating infections caused by resistant strains .

Neuropharmacological Effects

In neuropharmacology, this compound has been investigated for its effects on neurotransmitter systems. Its ability to modulate receptor activity suggests potential therapeutic applications for neurological disorders. Studies indicate that fluorinated pyridine compounds can influence signaling pathways related to cognitive functions .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Antibacterial Studies : Research demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

- Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter receptors revealed significant modulation of serotonin and dopamine pathways, indicating potential use in mood disorders .

Comparison with Similar Compounds

A comparative analysis with related compounds provides insight into the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1R)-1-(3-Fluoropyridin-4-yl)ethanamine;hydrochloride | Enantiomer of the target compound | Similar activity profile |

| 3-Fluoropyridine | Parent compound without ethanamine group | Limited biological activity |

| 4-Fluoropyridine | Positional isomer with different fluorine location | Varies in receptor interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.